molecular formula C20H31NO3S B289396 Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B289396
M. Wt: 365.5 g/mol
InChI Key: UBVONOGSGNJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a novel small-molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate selectively inhibits BTK, a key enzyme in the BCR signaling pathway. BTK is activated upon binding of the BCR to antigen, leading to downstream signaling events that ultimately result in B-cell activation and proliferation. Inhibition of BTK by Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate blocks these signaling events, leading to decreased B-cell activation and proliferation, and ultimately inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been well-tolerated and has shown minimal toxicity. Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have a favorable safety profile in early-phase clinical trials.

Advantages and Limitations for Lab Experiments

Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. Its selectivity for BTK allows for specific inhibition of BCR signaling, without affecting other signaling pathways. Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has good pharmacokinetic properties, which allows for convenient dosing in preclinical studies. However, Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has limitations as well. Its potency and efficacy may vary depending on the specific B-cell malignancy being studied, and its long half-life may make it difficult to study the short-term effects of BTK inhibition.

Future Directions

There are several future directions for the development and application of Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One potential application is in combination therapy with other agents, such as immunomodulatory drugs or checkpoint inhibitors, for the treatment of B-cell malignancies. Another potential direction is the development of Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate analogs with improved pharmacokinetic properties or increased potency. Additionally, Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be used as a tool compound to study the role of BCR signaling and BTK in other diseases, such as autoimmune disorders.

Synthesis Methods

The synthesis of Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process, starting from commercially available starting materials. The key steps involve the formation of the tetrahydrobenzothiophene ring system and the introduction of the tert-butyl and dimethylpropanoyl groups. The final product is obtained as a white solid with a high degree of purity.

Scientific Research Applications

Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical models for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits BCR signaling and induces apoptosis in B-cell lines derived from these malignancies. In vivo studies have also demonstrated the efficacy of Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in xenograft models of CLL, MCL, and DLBCL.

properties

Molecular Formula

C20H31NO3S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H31NO3S/c1-8-24-17(22)15-13-10-9-12(19(2,3)4)11-14(13)25-16(15)21-18(23)20(5,6)7/h12H,8-11H2,1-7H3,(H,21,23)

InChI Key

UBVONOGSGNJRLW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.